(S)-alpha-Methyl-3-bromophenylalanine

Solubility Formulation Regiochemistry

(S)-alpha-Methyl-3-bromophenylalanine (CAS 1212117-73-1) is a chiral, non-proteogenic α,α-disubstituted amino acid featuring a meta-bromine substituent on the phenyl ring. It serves as a conformationally constrained building block for solid-phase peptide synthesis (SPPS) and medicinal chemistry programs, where the α-methyl group enforces local backbone restriction and the bromine atom provides a heavy-atom probe for halogen bonding or a synthetic handle for cross-coupling diversification.

Molecular Formula C10H12BrNO2
Molecular Weight 258.11 g/mole
CAS No. 1212117-73-1
Cat. No. B613284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-alpha-Methyl-3-bromophenylalanine
CAS1212117-73-1
Synonyms(S)-Α-METHYL-3-BROMOPHENYLALANINE·H2O; α-Me-Phe(3-Br)-OH·H2O
Molecular FormulaC10H12BrNO2
Molecular Weight258.11 g/mole
Structural Identifiers
SMILESCC(CC1=CC(=CC=C1)Br)(C(=O)O)N
InChIInChI=1S/C10H12BrNO2/c1-10(12,9(13)14)6-7-3-2-4-8(11)5-7/h2-5H,6,12H2,1H3,(H,13,14)/t10-/m0/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Sourcing (S)-alpha-Methyl-3-bromophenylalanine (CAS 1212117-73-1) for Peptidomimetic R&D


(S)-alpha-Methyl-3-bromophenylalanine (CAS 1212117-73-1) is a chiral, non-proteogenic α,α-disubstituted amino acid featuring a meta-bromine substituent on the phenyl ring . It serves as a conformationally constrained building block for solid-phase peptide synthesis (SPPS) and medicinal chemistry programs, where the α-methyl group enforces local backbone restriction and the bromine atom provides a heavy-atom probe for halogen bonding or a synthetic handle for cross-coupling diversification . Its procurement is driven by the need for high enantiomeric purity (>98% ee) and a substitution pattern distinct from the more common para- and ortho-bromo regioisomers.

Why Simple Phenylalanine or Other Bromo-Regioisomers Cannot Substitute for (S)-alpha-Methyl-3-bromophenylalanine


In-class compounds such as α-methyl-L-phenylalanine (lacking bromine), (S)-α-methyl-4-bromophenylalanine, or (S)-α-methyl-2-bromophenylalanine are not functionally interchangeable. The α-methyl substituent is critical for imparting metabolic stability by conferring resistance to aminopeptidases and angiotensin-converting enzyme, a property well-documented for α-methyl-phenylalanine-containing peptides but absent in natural phenylalanine [1]. The position of the bromine atom on the phenyl ring dictates distinct physicochemical properties—for example, aqueous solubility varies by up to 42% between the meta- and ortho-bromo regioisomers—and different vectors for halogen bonding or further derivatization, directly impacting peptide conformation, target affinity, and pharmacokinetic profile . Replacing (S)-alpha-Methyl-3-bromophenylalanine with any other analog would therefore alter both the stability and the spatial presentation of the bromine atom, invalidating structure-activity relationships established during lead optimization.

Quantitative Differentiation Evidence for (S)-alpha-Methyl-3-bromophenylalanine vs. Closest Analogs


Aqueous Solubility Advantage of the 3-Bromo (Meta) Regioisomer over the 2-Bromo (Ortho) Analog

Calculated aqueous solubility for the 3-bromo (meta) regioisomer is higher than that of the 2-bromo (ortho) analog, which may offer an advantage in aqueous reaction conditions or biological assays without co-solvent.

Solubility Formulation Regiochemistry

Proteolytic Stability Conferred by α-Methyl Substitution: A Class-Level Advantage Over Natural L-Phenylalanine

Incorporation of α-methyl-L-phenylalanine into peptide antagonists confers complete resistance to in vitro degradation by purified angiotensin-converting enzyme (ACE) from rabbit lung, while Nα-acetylated forms additionally resist aminopeptidases from human plasma [1]. The natural L-phenylalanine-containing prototypes are rapidly degraded under these conditions.

Metabolic Stability Peptidomimetic Protease Resistance

Distinct Halogen-Bonding Geometry and Synthetic Handle: Meta-Br vs. Para-Br Positioning

The meta-bromine substituent in (S)-alpha-Methyl-3-bromophenylalanine projects a halogen-bond donor at an angle of ~120° relative to the benzylic position, in contrast to the ~180° projection of the para-bromo isomer. While direct comparative biochemical data are sparse, orthogonal reactivity in palladium-catalyzed cross-coupling is established class-level knowledge: meta-substituted aryl bromides exhibit different oxidative addition rates and steric environments compared to para-substituted analogs, enabling sequential or chemoselective diversification strategies .

Halogen Bonding Cross-Coupling Medicinal Chemistry

Enantiomeric Purity Specifications: >98% ee as a Procurement Gate for Chiral Integrity

Commercially available (S)-alpha-Methyl-3-bromophenylalanine is specified at >98% chemical purity and >98% enantiomeric excess (ee). This level of chiral integrity is critical for maintaining the desired (S)-configuration at the quaternary α-carbon during peptide coupling, as the (R)-enantiomer (CAS 1212321-90-8) would introduce a different backbone conformation.

Chiral Purity Quality Control SPPS

Recommended Application Scenarios for (S)-alpha-Methyl-3-bromophenylalanine Based on Differentiation Evidence


Synthesis of Metabolically Stable, Conformationally Constrained Peptide Drug Leads

Use (S)-alpha-Methyl-3-bromophenylalanine as a replacement for L-phenylalanine in peptide sequences where proteolytic stability, particularly against ACE and plasma aminopeptidases, is required [1]. The α-methyl group confers the documented resistance while the 3-bromo substituent offers a heavy-atom label for crystallographic phasing or a halogen-bond donor for target engagement.

Sequential Palladium-Catalyzed Diversification of Peptide Scaffolds

Incorporate the meta-bromine handle for orthogonal Suzuki, Heck, or Sonogashira cross-coupling reactions. The meta position provides distinct steric and electronic properties compared to para-bromo analogs, enabling chemoselective transformations in the presence of other aryl halides .

Aqueous-Phase Peptide Ligation and Bioconjugation Chemistry

When aqueous solubility is a limiting factor, the 3-bromo isomer's higher calculated solubility (4.4 g/L) compared to the 2-bromo analog (3.1 g/L) may reduce the need for organic co-solvents, simplifying reaction setup and purification .

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